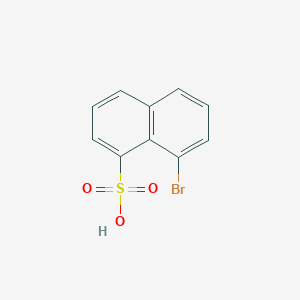
8-Bromonaphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromonaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₇BrO₃S. It is a brominated derivative of naphthalene-1-sulfonic acid, featuring a bromine atom at the 8th position of the naphthalene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis involves the controlled addition of bromine to a solution of naphthalene-1-sulfonic acid under specific temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 8-bromonaphthalene-1,4-dione.
Reduction: Reduction reactions can convert the compound into this compound derivatives with reduced functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 8-bromonaphthalene-1,4-dione
Reduction Products: Various reduced derivatives of this compound
Substitution Products: Different brominated and non-brominated derivatives
科学研究应用
8-Bromonaphthalene-1-sulfonic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: Utilized in the design and synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 8-Bromonaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in chemical reactions, biological processes, and industrial applications. The exact mechanism may vary based on the context in which the compound is used.
相似化合物的比较
8-Bromonaphthalene-1-sulfonic acid is unique due to its bromine substitution on the naphthalene ring, which imparts distinct chemical properties compared to other naphthalene derivatives. Similar compounds include:
Naphthalene-1-sulfonic acid: The parent compound without bromination.
2-Bromonaphthalene-1-sulfonic acid: Bromine at the 2nd position of the naphthalene ring.
1-Bromonaphthalene-1-sulfonic acid: Bromine at the 1st position of the naphthalene ring.
These compounds differ in their reactivity and applications due to the position of the bromine atom on the naphthalene ring.
生物活性
8-Bromonaphthalene-1-sulfonic acid (8-BNSA) is an organic compound with the molecular formula C₁₀H₇BrO₃S. It is a brominated derivative of naphthalene-1-sulfonic acid, primarily utilized in scientific research due to its unique chemical properties. This article focuses on the biological activity of 8-BNSA, exploring its mechanisms, applications, and relevant research findings.
8-BNSA has notable chemical properties that contribute to its biological activity. Key characteristics include:
| Property | Value |
|---|---|
| CAS Number | 63970-02-5 |
| Molecular Weight | 287.13 g/mol |
| IUPAC Name | This compound |
| Melting Point | Data not available |
| Boiling Point | Data not available |
The presence of the bromine atom at the 8th position of the naphthalene ring enhances the compound's reactivity and interaction with biological systems.
The biological activity of 8-BNSA is largely attributed to its ability to interact with various molecular targets. The sulfonic acid group enhances solubility and facilitates interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity, inhibition of cellular processes, or modulation of signaling pathways.
Biological Applications
8-BNSA has been employed in various biological studies, particularly in drug development and biochemical assays. Some key applications include:
- Drug Development : Used as a building block for synthesizing pharmaceuticals, particularly in targeting specific biological pathways.
- Biochemical Assays : Acts as a reagent in assays to study enzyme kinetics and protein interactions.
- Therapeutic Potential : Investigated for its potential anti-cancer properties due to its ability to interfere with cellular signaling pathways.
Antimicrobial Activity
Research has indicated that 8-BNSA exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that 8-BNSA could serve as a potential candidate for developing new antimicrobial agents.
Case Studies
- Study on Antitumor Activity : In a controlled study, 8-BNSA was tested for its effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting potential use as an anti-cancer agent.
- Enzyme Inhibition Studies : Research demonstrated that 8-BNSA could inhibit certain enzymes involved in metabolic pathways, providing insights into its role as a biochemical tool for studying enzyme function.
属性
CAS 编号 |
63970-02-5 |
|---|---|
分子式 |
C10H7BrO3S |
分子量 |
287.13 g/mol |
IUPAC 名称 |
8-bromonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7BrO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) |
InChI 键 |
LFDYJQQDDGEXQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















